2-Methoxyestrone

Descripción general

Descripción

La 2-Metoxi Estrona es un estrógeno catecol metoxilado endógeno, que ocurre de forma natural, y un metabolito de la estrona. Se forma por la acción de la catecol O-metiltransferasa sobre la 2-hidroxi estrona . A diferencia de la estrona, la 2-metoxi estrona tiene una afinidad muy baja por el receptor de estrógeno y carece de actividad estrogénica significativa .

Métodos De Preparación

La 2-Metoxi Estrona se puede sintetizar mediante la metilación de la 2-hidroxi estrona utilizando catecol O-metiltransferasa . Los métodos de producción industrial implican el uso de catalizadores específicos y condiciones de reacción controladas para asegurar la pureza y el rendimiento del compuesto .

Análisis De Reacciones Químicas

La 2-Metoxi Estrona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar su estructura, lo que lleva a diferentes derivados.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La 2-Metoxi Estrona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio del metabolismo de los estrógenos.

Biología: Se estudia por su papel en varios procesos biológicos, incluida la proliferación y diferenciación celular.

Mecanismo De Acción

La 2-Metoxi Estrona ejerce sus efectos al interactuar con varios objetivos y vías moleculares. Se ha demostrado que inhibe la proliferación de células endoteliales y reduce los niveles de colesterol en modelos animales . El mecanismo de acción del compuesto implica la inhibición de la angiogénesis y la supresión del crecimiento tumoral .

Comparación Con Compuestos Similares

La 2-Metoxi Estrona es similar a otros estrógenos catecol metoxilados, como la 2-metoxiestradiol y la 4-metoxi estrona . es única en su muy baja afinidad por el receptor de estrógeno y la falta de actividad estrogénica significativa . Esto la convierte en un compuesto valioso para la investigación de vías y mecanismos no estrogénicos.

Compuestos similares incluyen:

2-Metoxiestradiol: Conocida por sus propiedades anticancerígenas y baja actividad estrogénica.

4-Metoxi estrona: Otro estrógeno metoxilado con propiedades biológicas distintas.

Actividad Biológica

2-Methoxyestrone (2-ME1) is a naturally occurring methoxylated catechol estrogen and a metabolite of estrone, synthesized through the action of catechol-O-methyltransferase (COMT). This compound has garnered attention for its unique biological activities, particularly its anti-cancer properties, while exhibiting minimal estrogenic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

1. Anti-Cancer Properties:

this compound has been identified as a potent anti-cancer agent against various tumor types. Research indicates that it can induce apoptosis in cancer cells and inhibit proliferation without the undesirable estrogenic effects associated with other estrogens. Specifically, it has shown effectiveness against:

- Breast Cancer: Inhibition of cancer cell growth and induction of apoptosis.

- Prostate Cancer: Disruption of microtubule assembly leading to cell cycle arrest.

- Glioma: Significant reduction in tumor growth in preclinical models.

The mechanism involves binding to tubulin, leading to microtubule depolymerization, which is crucial for mitotic spindle formation during cell division. This disruption causes cell cycle arrest at the G2/M phase and subsequent apoptosis through pathways involving caspases and Bcl-2 family proteins .

2. Anti-Angiogenic Activity:

this compound exhibits anti-angiogenic properties by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis. This inhibition occurs downstream of microtubule disruption, suggesting a complex interaction between cytoskeletal dynamics and angiogenic signaling pathways .

Pharmacokinetics and Toxicity

Research demonstrates that this compound is well tolerated in clinical settings. Phase I trials have indicated that it has a favorable pharmacokinetic profile with low toxicity compared to traditional chemotherapeutics targeting microtubules . The compound's low affinity for estrogen receptors (ER) further supports its safety profile, as it does not induce significant uterine stimulation or other estrogenic side effects .

Comparative Biological Activity

The following table summarizes the relative binding affinity (RBA) of various estrogens, including this compound:

| Estrogen | ER RBA (%) | Uterine Weight (%) | Uterotrophy | LH Levels (%) | SHBG RBA (%) |

|---|---|---|---|---|---|

| Estradiol (E2) | 100 | 506 ± 20 | +++ | 12–19 | 100 |

| Estrone (E1) | 11 ± 8 | 490 ± 22 | +++ | ? | 20 |

| This compound | 0.01 ± 0.00 | 103 ± 7 | Inactive | 95–100 | 120 |

| 2-Methoxyestradiol | 0.05 ± 0.04 | 101 | Inactive | ? | 130 |

This table highlights the significantly lower estrogenic activity of this compound compared to estradiol and estrone, reinforcing its potential as a safer therapeutic option in hormone-related cancers .

Case Studies and Clinical Trials

Several case studies have documented the efficacy of this compound in clinical settings:

- Breast Cancer: A clinical trial involving patients with metastatic breast cancer reported that treatment with orally administered 2-ME1 led to tolerable side effects and stabilization of disease progression in a subset of patients .

- Prostate Cancer: Preclinical studies demonstrated that treatment with this compound resulted in decreased tumor volume and improved survival rates in animal models .

Propiedades

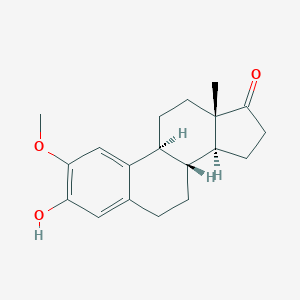

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEUWNKSCXYKBU-QPWUGHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Methoxyestrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-08-3 | |

| Record name | 2-Methoxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5857RRL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187.0 - 189.5 °C | |

| Record name | 2-Methoxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methoxyestrone and how is it formed?

A: this compound (2-MeOE1) is a metabolite of estrone, a naturally occurring estrogen hormone. It is formed through a two-step process: 1. Hydroxylation of estrone at the C-2 position to form 2-hydroxyestrone (2-OHE1).2. Methylation of 2-OHE1 by the enzyme catechol-O-methyltransferase (COMT) [ [, ] ].

Q2: How does the activity of this compound compare to its precursor, 2-hydroxyestrone?

A: this compound exhibits minimal estrogenic activity compared to its precursor, 2-hydroxyestrone, and estradiol [ [, ] ].

Q3: What is the significance of the this compound to 2-hydroxyestrone ratio?

A: A high ratio of this compound to 2-hydroxyestrone suggests efficient methylation by COMT [ [] ]. Some studies suggest this may be associated with a lower risk of certain cancers [ [] ], but further research is needed to confirm this link.

Q4: Can this compound be converted back to 2-hydroxyestrone in the body?

A: Yes, research suggests that this compound can be converted back to 2-hydroxyestrone by the enzyme type-1 17β-hydroxysteroid dehydrogenase (17-HSD1) [ [] ].

Q5: Does this compound interact with estrogen receptors?

A: Unlike estradiol, research suggests that this compound does not significantly bind to estrogen receptors [ [, ] ].

Q6: How is this compound metabolized and excreted?

A: this compound is primarily excreted in urine, mostly in conjugated forms [ [, , , ] ]. While glucuronide conjugates are common, a significant portion of this compound can also exist in a non-glucuronide conjugated form [ [] ].

Q7: Does the presence of other compounds influence this compound metabolism?

A: Yes, certain substances can affect this compound metabolism:* 17α-ethinylestradiol: This synthetic estrogen primarily impacts 2-oxygenation, leading to decreased this compound and 2-hydroxyestrone levels [ [] ].* Flutamide: This antiandrogen drug can decrease the formation of 2-hydroxyestrone and this compound [ [] ].

Q8: What is the role of the intestinal microbiome in this compound metabolism?

A: Research indicates that the intestinal microbiome plays a role in the metabolism of estrogens, including the enterohepatic circulation of this compound [ [] ]. The use of antibiotics like ampicillin can significantly alter the fecal excretion of conjugated estrogens, including this compound [ [] ].

Q9: Is there a link between this compound and breast cancer?

A: Studies have explored a potential connection between this compound levels and breast cancer risk, but the findings are not conclusive [ [, , ] ]. More research is needed to determine if this compound plays a protective or detrimental role in breast cancer development or progression.

Q10: What is the role of this compound in prostate cancer?

A: Research suggests that this compound might be a potential biomarker for prostate cancer [ [] ]. It's important to note that this is an area of ongoing research and further investigation is necessary to validate these findings.

Q11: Are there any findings related to this compound and unstable angina?

A: A study using NMR-based plasma metabolic profiling found altered levels of this compound in patients with unstable angina compared to healthy controls [ [] ]. These findings suggest a potential association between this compound and unstable angina, but more research is needed to confirm this link.

Q12: What is the molecular formula and weight of this compound?

A12: The molecular formula of this compound is C19H24O3, and its molecular weight is 300.39 g/mol.

Q13: What analytical methods are used to study this compound?

A13: Various analytical techniques are employed to study this compound, including:

Q14: Are there specific considerations for the hydrolysis of conjugated this compound in urine samples?

A: Yes, while hot acid hydrolysis is commonly used, it might not be suitable for all urine samples [ [] ]. Enzyme preparations like β-glucuronidase and sulphatase from Helix pomatia have proven more effective in hydrolyzing conjugated this compound, particularly for non-glucuronide conjugates [ [] ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.